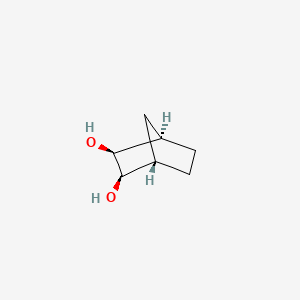
2-Fluoroaniline--d2,ND2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Fluoroaniline–d2,ND2 is a derivative of aniline where the hydrogen at position 2 has been substituted by fluorine . It is a clear liquid with a mild sweet odor and sinks in and mixes slowly with water . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of 2-Fluoroaniline–d2,ND2 is C12H17BBrNO2. The structure of 2-Fluoroaniline–d2,ND2 is not explicitly provided in the search results.Chemical Reactions Analysis
2-Fluoroaniline is a base that neutralizes acids to form salts plus water in an exothermic reaction . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen is generated by amines in combination with strong reducing agents, such as hydrides .Physical And Chemical Properties Analysis
2-Fluoroaniline is a clear liquid with a mild sweet odor . It sinks in and mixes slowly with water . The molecular weight of 2-Fluoroaniline–d2,ND2 is 115.14 .Safety and Hazards
2-Fluoroaniline is classified as toxic and poses several hazards . It is flammable and may cause damage to organs through prolonged or repeated exposure . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to keep away from heat/sparks/open flames/hot surfaces .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Fluoroaniline--d2,ND2 involves the introduction of deuterium atoms at the amine group of 2-Fluoroaniline. This can be achieved through a reductive amination reaction using deuterated ammonia as the amine source and a deuterated reducing agent. The reaction conditions should be carefully controlled to ensure selective deuteration at the amine group.", "Starting Materials": [ "2-Fluoroaniline", "Deuterated ammonia", "Deuterated reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-Fluoroaniline in a deuterated solvent such as DMSO or CDCl3.", "Step 2: Add deuterated ammonia to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a deuterated reducing agent such as sodium borohydride-d4 or lithium aluminum hydride-d4 to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction with water and extract the product with an organic solvent such as ether or dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization to obtain 2-Fluoroaniline--d2,ND2." ] } | |
CAS-Nummer |
1219804-77-9 |
Produktname |
2-Fluoroaniline--d2,ND2 |
Molekularformel |
C12H17BBrNO2 |
Molekulargewicht |
0 |
Synonyme |
2-Fluoroaniline--d2,ND2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-cyano-3-hydroxy-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B1174359.png)

